
N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Overview
Description
N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
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Biological Activity
N-benzyl-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C24H22N4O3
- Molecular Weight : 414.46 g/mol
- CAS Number : 1040683-09-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. This compound has shown promising results in various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
U937 (Monocytic Leukemia) | 2.41 | Cell cycle arrest |
HeLa (Cervical Cancer) | 1.00 | Inhibition of proliferation |
Studies indicate that this compound induces apoptosis in MCF-7 cells through a dose-dependent mechanism, significantly increasing apoptotic markers compared to control groups .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.06 µg/mL |
Escherichia coli | 0.12 µg/mL |
Candida albicans | 25 µg/mL |
Results showed that N-benzyl derivatives exhibited significant inhibition of microbial growth, highlighting their potential as antimicrobial agents .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has shown activity in other areas:
- Anti-inflammatory Effects : The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
- Antioxidant Activity : It exhibited notable antioxidant properties in various assays.
Case Studies
Several case studies have explored the biological effects of similar compounds with the oxadiazole structure:
-
Study on Oxadiazole Derivatives :
- Researchers synthesized multiple oxadiazole derivatives and assessed their cytotoxicity against different cancer cell lines.
- Results indicated that modifications to the oxadiazole ring significantly impacted biological activity, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .
- Mechanistic Studies :
Properties
IUPAC Name |
N-benzyl-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-13-17(2)28(15-20(29)25-14-18-9-5-3-6-10-18)24(30)21(16)23-26-22(27-31-23)19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRWXMQZLYXSSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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